7-(4-methoxyphenyl)-2-oxo-6-(5,6,7,8-tetrahydronaphthalen-2-ylcarbonyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid
Description
This compound belongs to the thiopyrano[2,3-d]thiazole class, a scaffold recognized for its versatility in medicinal chemistry due to its fused heterocyclic structure. The molecule features a 4-methoxyphenyl substituent at position 7 and a 5,6,7,8-tetrahydronaphthalen-2-ylcarbonyl group at position 6, coupled with a carboxylic acid moiety at position 3. These structural elements contribute to its pharmacological profile, particularly its anti-inflammatory activity, which has been shown to rival that of diclofenac sodium in preclinical models . Its synthesis typically involves [4+2]-cycloaddition reactions, as seen in related thiopyrano[2,3-d]thiazole derivatives .
Properties
Molecular Formula |
C25H23NO5S2 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2-oxo-6-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C25H23NO5S2/c1-31-17-10-8-14(9-11-17)18-19(22(24(28)29)32-23-21(18)33-25(30)26-23)20(27)16-7-6-13-4-2-3-5-15(13)12-16/h6-12,18-19,22H,2-5H2,1H3,(H,26,30)(H,28,29) |
InChI Key |
ITWFEWMRSGKKQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(SC3=C2SC(=O)N3)C(=O)O)C(=O)C4=CC5=C(CCCC5)C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-2-oxo-6-(5,6,7,8-tetrahydronaphthalen-2-ylcarbonyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid typically involves multi-step organic reactions. The key steps include:
Formation of the Thiopyrano[2,3-d][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiopyrano[2,3-d][1,3]thiazole ring system.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Attachment of the Tetrahydronaphthalenylcarbonyl Group: This step involves the acylation of the thiopyrano[2,3-d][1,3]thiazole core with a tetrahydronaphthalenylcarbonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, solvent systems, and reaction conditions that are scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Overview
7-(4-methoxyphenyl)-2-oxo-6-(5,6,7,8-tetrahydronaphthalen-2-ylcarbonyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid is a complex organic compound with significant potential in various scientific fields. Its unique structural features contribute to its diverse applications in medicinal chemistry and biochemistry.
Biological Applications
Research indicates that compounds similar to 7-(4-methoxyphenyl)-2-oxo-6-(5,6,7,8-tetrahydronaphthalen-2-ylcarbonyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid exhibit various pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
- Anti-inflammatory Properties : The compound's structural features allow it to modulate inflammatory pathways effectively.
- Antimicrobial Effects : Similar derivatives have shown potential in combating bacterial and fungal infections.
Case Studies
Several studies have explored the biological effects of thiopyrano derivatives:
- Study on Anticancer Activity : A recent investigation highlighted that derivatives of thiopyrano compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of thiopyrano compounds. Results indicated a reduction in pro-inflammatory cytokines in vitro and in vivo models.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-2-oxo-6-(5,6,7,8-tetrahydronaphthalen-2-ylcarbonyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
6-Carboxymethyl-7-(4-Methoxyphenyl)-2-Oxo-3,5,6,7-Tetrahydro-2H-Thiopyrano[2,3-d]Thiazole-6-Carboxylic Acid Potassium Salt
rel-(5R,6S,7S)-[5-(3,4-Dimethoxyphenyl)-7-(4-Methoxyphenyl)-2-Oxo-3,5,6,7-Tetrahydro-2H-Thiopyrano[2,3-d]Thiazol-6-Yl]-Oxoacetic Acid
- Substituents : 3,4-Dimethoxyphenyl group at position 5 and oxoacetic acid at position 4.
- Activity : Similar anti-inflammatory potency to the target compound, suggesting that electron-donating groups (e.g., methoxy) enhance activity .
- Key Difference : The 3,4-dimethoxyphenyl substituent may increase metabolic stability but reduce selectivity due to bulkier aromatic interactions.
7-[4-(Benzyloxy)Phenyl]-2-Oxo-3,5,6,7-Tetrahydro-2H-Thiopyrano[2,3-d][1,3]Thiazole-6-Carbaldehyde (Les-1895)
- Substituents : Benzyloxyphenyl group at position 7 and carbaldehyde at position 5.
- Activity : Primarily investigated as a vector molecule for drug delivery due to its aldehyde group, which enables conjugation with lectins or other targeting moieties .
- Key Difference : The absence of a carboxylic acid group limits its anti-inflammatory application but expands its utility in targeted therapies.
7-(3-Aryl-1-Phenyl-1H-Pyrazol-4-Yl)-2-Oxo-3,5,6,7-Tetrahydro-2H-Thiopyrano[2,3-d]Thiazole Derivatives
- Substituents : Pyrazole hybrids at position 6.
- Activity: Designed as nonsulfonamide inhibitors of human carbonic anhydrase IX and XII, with IC50 values in the nanomolar range .
- Key Difference : The pyrazole moiety shifts therapeutic focus from inflammation to cancer, highlighting scaffold adaptability.
Comparative Analysis Table
Biological Activity
The compound 7-(4-methoxyphenyl)-2-oxo-6-(5,6,7,8-tetrahydronaphthalen-2-ylcarbonyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 399.50 g/mol. The structural complexity of this compound suggests multiple points of interaction with biological targets.
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral properties. For instance, derivatives containing the thiopyrano[2,3-d][1,3]thiazole framework have shown promising anti-HCV (Hepatitis C Virus) activity. A study evaluating various derivatives found that certain modifications improved efficacy against HCV without notable cytotoxicity in cell lines .
Anticancer Potential
The anticancer activity of compounds related to this structure has been explored in various cancer cell lines. For example, derivatives of thiopyrano compounds have been reported to inhibit cell proliferation in colon cancer (HT-29) and leukemia (K562) models . These studies often employ assays such as MTS to determine cytotoxicity and efficacy.
The proposed mechanism for the biological activity includes interaction with specific enzymes or receptors involved in viral replication or cancer cell signaling pathways. Compounds similar to our target have been noted for their ability to inhibit key proteins involved in these processes .
Case Studies
Study 1: Antiviral Screening
In a screening of 33 compounds for anti-HCV activity, several derivatives demonstrated effective inhibition at low concentrations while maintaining high selectivity indexes (SI). For instance, compound 39 showed an EC50 value of 7.9 mM against genotype 1b .
Study 2: Anticancer Activity
Another study focused on the synthesis and evaluation of novel derivatives indicated significant activity against HT-29 cells with IC50 values indicating effective growth inhibition at micromolar concentrations .
Data Table
| Compound | Target Activity | Cell Line | EC50 (mM) | CC50 (mM) | SI |
|---|---|---|---|---|---|
| Compound 39 | Anti-HCV | Huh7.5-FGR-JC1-Rluc2A | 7.9 | >200 | >25 |
| Compound X | Anticancer | HT-29 | 10.0 | >100 | >10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
